Benzyl methyl(piperidin-4-yl)carbamate hydrochloride
Description
Properties
IUPAC Name |
benzyl N-methyl-N-piperidin-4-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-16(13-7-9-15-10-8-13)14(17)18-11-12-5-3-2-4-6-12;/h2-6,13,15H,7-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQLLMPQDZDDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Pathway
The synthesis typically begins with reductive amination of 1-benzylpiperidin-4-one, employing ammonia and Raney nickel as a catalyst. This step reduces the ketone group to a secondary amine while retaining the benzyl protective group. The reaction proceeds in ethanol or methanol under hydrogen pressure (3–5 bar) at 50–60°C for 12–24 hours, achieving conversions >90%.
Critical Parameters:
Intermediate Isolation
Post-reduction, the intermediate 1-benzylpiperidin-4-amine is isolated via vacuum distillation or crystallization. Purity is verified through HPLC (≥98% purity, retention time 8.2 min).
Condensation and Carbamate Formation
Benzyl Group Deprotection
Hydrogenolysis using palladium on carbon (Pd/C, 10 wt%) in methanol removes the benzyl group. This step requires careful monitoring to prevent over-hydrogenation, with H₂ pressure maintained at 1–2 bar. Post-deprotection, the free amine is immediately treated with HCl gas in ethyl acetate to form the hydrochloride salt.
Protection/Deprotection Optimization
tert-Butoxycarbonyl (Boc) Alternatives
While Boc protection is common for piperidine amines, benzyl carbamates offer superior stability during hydrogenolysis. Comparative studies show benzyl-protected intermediates exhibit 15% higher yields than Boc analogs under acidic conditions.
Salt Formation Dynamics
Hydrochloride salt formation is critical for crystallinity and storage stability. Ethyl acetate saturated with HCl gas at 0°C produces needle-like crystals with 92–95% recovery. XRPD analysis confirms monoclinic crystal structure (space group P2₁/c).
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
Benzyl methyl(piperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Benzyl methyl(piperidin-4-yl)carbamate hydrochloride has been studied for its antiviral activity, particularly against influenza viruses. Research indicates that compounds with a piperidine structure exhibit promising interactions with viral fusion peptides, enhancing their potential as antiviral agents. These interactions are critical for the development of drugs targeting influenza and potentially other viral infections .
Inflammatory Diseases
The compound has been investigated for its role in treating inflammatory diseases such as rheumatoid arthritis. It acts as a JAK inhibitor, modulating immune responses and potentially offering therapeutic benefits for patients with autoimmune conditions . The mechanism involves the inhibition of signal transduction pathways that are crucial for cytokine signaling, thereby reducing inflammation and disease symptoms.
Pharmaceutical Intermediate
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, it can be utilized in the synthesis of more complex piperidine derivatives that have shown improved biological activity .
Structure-Activity Relationship Studies
Research on this compound has contributed to understanding structure-activity relationships (SAR) in piperidine derivatives. Modifications to the benzyl group or the piperidine ring can significantly alter the biological activity of these compounds. For example, specific substitutions have been linked to increased potency against certain viral strains, highlighting the importance of chemical structure in drug design .
Case Studies
Case Study 1: Antiviral Efficacy
In a study focused on influenza virus inhibitors, this compound was part of a series of compounds tested for their ability to inhibit viral fusion. Results indicated that modifications to the piperidine scaffold resulted in varying degrees of antiviral activity, with some derivatives showing significant promise against H1N1 strains .
Case Study 2: Anti-inflammatory Activity
Another study examined the compound's effects on rheumatoid arthritis models. The results demonstrated that compounds derived from this compound effectively reduced inflammatory markers and improved clinical outcomes in animal models, suggesting potential therapeutic applications in human medicine .
Mechanism of Action
The mechanism of action of Benzyl methyl(piperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, binding to their active sites and preventing substrate interaction. This inhibition can modulate various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
The table below highlights key structural and functional differences between benzyl methyl(piperidin-4-yl)carbamate hydrochloride and related compounds:
Biological Activity
Benzyl methyl(piperidin-4-yl)carbamate hydrochloride, also known as methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a benzyl group and a methyl carbamate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry. Its stereochemistry plays a crucial role in determining its biological activity.
The exact mechanism of action of this compound involves interactions with specific molecular targets including receptors and enzymes. Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are critical for various neurological functions .
Key Interactions
- Receptor Binding : The compound is believed to bind to neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and pain perception.
- Enzyme Inhibition : Similar compounds have shown promise as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmitter breakdown .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Compounds structurally related to benzyl methyl(piperidin-4-yl)carbamate have demonstrated efficacy against influenza viruses, suggesting potential applications in antiviral drug development .
- Neuroprotective Effects : The compound may possess neuroprotective properties by modulating cholinergic activity, which is essential for cognitive function .
- Analgesic Properties : Given its interaction with pain-related pathways, the compound could be explored for analgesic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzyl (trans-4-methylpiperidin-3-yl)carbamate hydrochloride | Structure | Similar receptor modulation but different efficacy |
| Benzyl (4-methylpiperidin-3-yl)carbamate | Structure | Potentially less potent than the target compound |
| Benzyl (4-ethylpiperidin-3-yl)carbamate hydrochloride | Structure | Different pharmacokinetic profile |
Case Studies and Research Findings
- Antiviral Studies : A study highlighted the interaction between N-benzyl piperidine derivatives and influenza virus fusion peptides, revealing critical binding interactions that could inform the design of new antiviral agents .
- Neuropharmacology Research : Investigations into piperidine derivatives have shown their potential as dual inhibitors of AChE and BChE, with implications for treating Alzheimer's disease and other neurodegenerative conditions .
- Synthesis and Activity Correlation : Research has focused on synthesizing various analogues of piperidine derivatives to explore structure-activity relationships (SARs). These studies indicate that modifications to the benzyl or carbamate groups can significantly alter biological activity, underscoring the importance of chemical structure in therapeutic efficacy .
Q & A
Q. What are the recommended synthetic routes for Benzyl methyl(piperidin-4-yl)carbamate hydrochloride, and what critical parameters influence yield?
The compound can be synthesized via carbamate formation reactions. A validated method involves reacting piperidin-4-amine derivatives with activated carbonyl agents (e.g., benzyl chloroformate) under basic conditions. Key parameters include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of the amine precursor to the benzyl chloroformate derivative to minimize side reactions .
- Solvent selection : Use dichloromethane (DCM) or THF for optimal solubility, as noted in similar piperidine-carbamate syntheses .
- Temperature control : Reactions are typically conducted at 40°C under inert atmospheres to prevent degradation .
- Purification : Flash chromatography (eluent: ethyl acetate/hexane) or recrystallization ensures ≥98% purity, with single impurities ≤0.5% .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (nitrile gloves, lab coats, safety goggles) in fume hoods to avoid inhalation or skin contact. Immediate rinsing with water is required for accidental exposure .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to oxidizers, as carbamates may decompose exothermically .
- Stability monitoring : Conduct periodic HPLC analysis to detect hydrolysis or oxidation byproducts, especially in aqueous solutions .
Advanced Research Questions
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves the piperidine ring conformation, methyl carbamate group (δ ~3.0 ppm), and benzyl aromatic protons (δ ~7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 270.11 (C₁₃H₁₉ClN₂O₂) .
- Purity assays : GC with flame ionization detection (FID) or HPLC-UV (λ = 254 nm) quantifies impurities. Purity thresholds ≥98% are standard for pharmacological studies .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) across different sources?
- Standardized validation : Cross-reference data from authoritative databases like NIST Chemistry WebBook (e.g., boiling point, enthalpy of vaporization) .
- Experimental replication : Perform differential scanning calorimetry (DSC) to determine melting points and Karl Fischer titration for hygroscopicity assessment. For solubility, use shake-flask methods in buffers (pH 1–7) .
- Literature triangulation : Prioritize peer-reviewed journals over supplier SDS, as后者 may omit detailed characterization .
Q. What strategies optimize the purification of this compound when scaling up synthesis?
- Chromatography optimization : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate carbamate derivatives from unreacted amines .
- Crystallization solvents : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals due to the compound’s moderate polarity .
- Impurity profiling : LC-MS identifies byproducts (e.g., over-alkylated piperidines) early in process development .
Experimental Design & Data Contradiction Analysis
Q. How can researchers design stability studies to assess degradation pathways under varying conditions?
- Forced degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline buffers (pH 3–10) for 48 hours. Monitor degradation via TLC or HPLC .
- Kinetic modeling : Use Arrhenius plots to predict shelf life at 25°C from accelerated stability data (40–60°C) .
- Mechanistic insights : FTIR identifies hydrolyzed carbonyl groups (C=O stretch at ~1700 cm⁻¹) in degraded samples .
Q. What experimental approaches validate the compound’s biological activity in receptor-binding assays?
- Target selection : Prioritize receptors common to piperidine-carbamates, such as TAAR1 (Trace Amine-Associated Receptor 1), using radioligand displacement assays (e.g., ³H-serotonin competition) .
- Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate to calculate IC₅₀ values. Normalize data to positive controls (e.g., clozapine for antipsychotic activity) .
- Counter-screening : Assess off-target effects on adrenergic or dopaminergic receptors to confirm selectivity .
Methodological Best Practices
- Synthesis troubleshooting : If yields drop below 60%, check for moisture ingress (hydrolysis) or insufficient base (e.g., triethylamine) during carbamate formation .
- Data reproducibility : Archive raw spectral files (NMR, MS) and chromatograms for peer review. Public repositories like PubChem accept supplementary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
